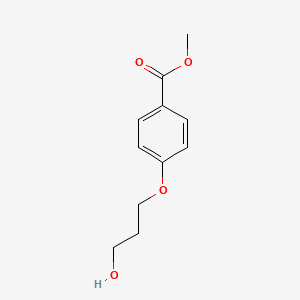

4-((4-Methylpiperazin-1-yl)methyl)phenol

Übersicht

Beschreibung

“4-((4-Methylpiperazin-1-yl)methyl)phenol” is a chemical compound with the CAS Number: 80166-00-3 and a molecular weight of 206.29 . It is also known as “[4-(4-methylpiperazin-1-yl)phenyl]methanamine” with a molecular weight of 205.3 .

Molecular Structure Analysis

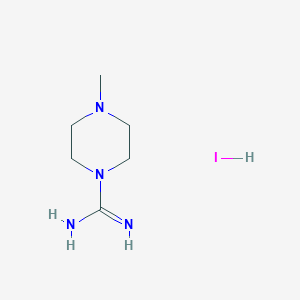

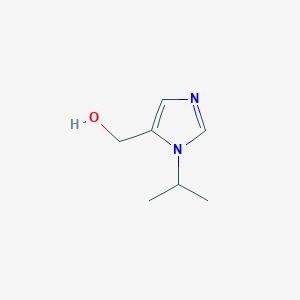

The molecular structure of “4-((4-Methylpiperazin-1-yl)methyl)phenol” is represented by the linear formula: C12H18N2O . The compound belongs to the class of organic compounds known as benzenesulfonamides, which are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .

Physical And Chemical Properties Analysis

The physical form of “4-((4-Methylpiperazin-1-yl)methyl)phenol” is described as a gum . It has a boiling point of 122 - 124 / 0.05mm .

Wissenschaftliche Forschungsanwendungen

Synthesis of Imatinib

Specific Scientific Field

This application falls under the field of Pharmaceutical Chemistry .

Summary of the Application

“4-((4-Methylpiperazin-1-yl)methyl)phenol” is used in the synthesis of imatinib , an anticancer drug . Imatinib is an ATP-competitive selective inhibitor of Bcr-Abl protein tyrosine kinase, which has shown unprecedented efficacy for the treatment of Bcr-Abl positive Chronic Myelogenous Leukemia (CML) .

Methods of Application or Experimental Procedures

The first synthesis of imatinib, reported by Zimmermann, was based on connection of two key intermediates, the aromatic amine and 4-((4-Methylpiperazin-1-yl)methyl)benzoyl chloride . The manufacturing of imatinib involved condensation of these two compounds by heating in a large volume of pyridine, which was necessary to bind the hydrogen chloride liberated in the reaction .

Results or Outcomes

Imatinib has been marketed by the pharmaceutical company Novartis Pharma as Gleevec or Glivec in 2001 . In the United States, the Food and Drug Administration has approved imatinib as the first-line treatment for patients with CML in blast crisis, accelerated phase, or in chronic phase after failure of interferon-α therapy .

Use in Biologically Active Compounds

Summary of the Application

Piperazine, a core structure in “4-((4-Methylpiperazin-1-yl)methyl)phenol”, can be found in biologically active compounds for a variety of disease states .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures would depend on the specific biologically active compound being synthesized .

Results or Outcomes

These biologically active compounds have been used in the treatment of various diseases such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .

Use in the Synthesis of FLT3- and CDK Inhibitors

Specific Scientific Field

This application falls under the field of Medicinal Chemistry .

Summary of the Application

“4-((4-Methylpiperazin-1-yl)methyl)phenol” is used in the synthesis of FLT3- and CDK inhibitors, which have potential high efficiency against acute granulocytic leukemia .

Methods of Application or Experimental Procedures

A series of 1-H-pyrazole-3-carboxamide derivatives with excellent FLT3 and CDK inhibitory activity and antiproliferative activity have been designed and synthesized .

Results or Outcomes

The specific results or outcomes would depend on the specific FLT3- and CDK inhibitor being synthesized .

Use in Food, Drug, Pesticide or Biocidal Product

Specific Scientific Field

This application falls under the field of Food and Drug Administration .

Summary of the Application

“4-((4-Methylpiperazin-1-yl)methyl)phenol” can be used in food, drug, pesticide or biocidal product .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures would depend on the specific product being synthesized .

Results or Outcomes

The specific results or outcomes would depend on the specific product being synthesized .

Use in the Synthesis of N-(2-methyl-5-aminophenyl)-4-(3-pyridyl)-2-pyrimidinamine

Summary of the Application

“4-((4-Methylpiperazin-1-yl)methyl)phenol” is used in the synthesis of N-(2-methyl-5-aminophenyl)-4-(3-pyridyl)-2-pyrimidinamine .

Methods of Application or Experimental Procedures

The compounds were linked together by means of an efficient CDI-mediated coupling reaction in DMF .

Results or Outcomes

The specific results or outcomes would depend on the specific N-(2-methyl-5-aminophenyl)-4-(3-pyridyl)-2-pyrimidinamine being synthesized .

Eigenschaften

IUPAC Name |

4-[(4-methylpiperazin-1-yl)methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-13-6-8-14(9-7-13)10-11-2-4-12(15)5-3-11/h2-5,15H,6-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXNCSOWZLAPYDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4-Methylpiperazin-1-yl)methyl)phenol | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-phenyl-1-propyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1320971.png)

![1-(2-methoxyethyl)-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1320972.png)

![5-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B1320990.png)